[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone
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Overview
Description
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a piperazine ring attached to a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone typically involves multi-step reactions starting from commercially available precursors. One common approach involves the initial formation of the pyrazole ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via electrophilic substitution. The piperazine ring is then synthesized separately and coupled with the pyridine moiety through nucleophilic substitution reactions. The final step involves the formation of the methanone linkage, often achieved through condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process, ensuring consistent quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, enhancing the compound’s versatility in different applications.
Scientific Research Applications
Chemistry
In chemistry, [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development, particularly in the treatment of diseases such as cancer and neurological disorders.
Medicine
In medicine, the compound’s pharmacological properties are explored for therapeutic applications. Its interactions with enzymes and receptors are investigated to develop new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its stability and reactivity make it suitable for formulating products that protect crops and enhance agricultural productivity.
Mechanism of Action
The mechanism of action of [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the modulation of neurotransmitter release in neurological disorders. The pathways involved in these actions are often complex and require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine hydrochloride
- 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
Compared to similar compounds, [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl][4-(2-pyridyl)piperazino]methanone stands out due to its unique combination of functional groups. The presence of both the pyrazole and piperazine rings, along with the trifluoromethyl and pyridine moieties, imparts distinct chemical properties and potential applications. This makes it a versatile compound in various fields of research and industry, offering advantages in terms of reactivity, stability, and biological activity.
Properties
Molecular Formula |
C15H16F3N5O |
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Molecular Weight |
339.32 g/mol |
IUPAC Name |
[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H16F3N5O/c1-21-12(15(16,17)18)10-11(20-21)14(24)23-8-6-22(7-9-23)13-4-2-3-5-19-13/h2-5,10H,6-9H2,1H3 |
InChI Key |
FURJWDVCCJWYKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
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